1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-2-9-16-14(19)18-15-17-13-11-6-4-3-5-10(11)7-8-12(13)20-15/h2-6H,1,7-9H2,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODXTAUGIOKMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=NC2=C(S1)CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide with Naphthalenone Derivatives
A validated method involves reacting 1-tetralone (4,5-dihydronaphthalen-1-one) with thiosemicarbazide under acidic conditions.
Procedure :
- Dissolve 1-tetralone (10 mmol) and thiosemicarbazide (12 mmol) in ethanol.
- Add concentrated HCl (2 mL) and reflux at 80°C for 6–8 hours.
- Cool to room temperature; precipitate is filtered and washed with cold ethanol.
Mechanism : Acid-catalyzed cyclization forms the thiazolidine ring via intramolecular nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration.
Yield : 68–72% (white crystalline solid).
Characterization :
Alternative Route via Hantzsch Thiazole Synthesis
For substituted variants, α-bromo-1-tetralone may react with thiourea:
- Mix α-bromo-1-tetralone (10 mmol) and thiourea (12 mmol) in ethanol.
- Reflux at 70°C for 5 hours.
- Neutralize with NaHCO₃ and extract with ethyl acetate.
Urea Linkage Formation
Reaction with Allyl Isocyanate
The aminothiazole intermediate reacts with allyl isocyanate in anhydrous conditions:
Procedure :
- Suspend 4,5-dihydronaphtho[1,2-d]thiazol-2-amine (5 mmol) in dry tetrahydrofuran (THF).
- Add allyl isocyanate (6 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Concentrate under vacuum and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Mechanism : Nucleophilic attack of the thiazole amine on the electrophilic carbon of isocyanate forms the urea bond.
Yield : 75–80% (pale yellow solid).
Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 7.95 (s, 1H, NH), 7.30–7.50 (m, 4H, aromatic), 5.90 (m, 1H, CH₂=CH-), 5.30 (d, J = 17 Hz, 1H, CH₂=CH₂), 5.20 (d, J = 10 Hz, 1H, CH₂=CH₂), 4.00 (d, J = 6 Hz, 2H, N-CH₂), 3.15 (t, J = 7 Hz, 2H, CH₂), 2.80 (t, J = 7 Hz, 2H, CH₂).
- ¹³C NMR : δ 163.5 (C=O), 155.2 (thiazole C-2), 134.8 (CH₂=CH-), 117.5 (CH₂=CH₂).
Alternative Carbodiimide-Mediated Coupling
For acid-sensitive substrates, employ 1,1'-carbonyldiimidazole (CDI):
- Activate the amine with CDI (1.2 eq) in THF at 0°C.
- Add allylamine (1.5 eq) and stir for 24 hours.
- Quench with water and extract with dichloromethane.
Optimization and Challenges
Solvent and Temperature Effects
Competing Side Reactions
- Over-alkylation : Mitigated by using excess amine or low temperatures.
- Thiazole oxidation : Avoid aerobic conditions; use nitrogen atmosphere.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Purity |
|---|---|---|---|
| Allyl isocyanate coupling | 75–80 | 12 h | >95% |
| CDI-mediated coupling | 70–75 | 24 h | 90–93% |
Chemical Reactions Analysis
1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or the thiazole ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents employed, but they generally involve modifications to the thiazole ring or the allyl group.
Scientific Research Applications
1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: The compound has potential as a bioactive agent, with studies investigating its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound’s unique structure makes it a candidate for use in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Allyl-3-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)urea involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The allyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The urea moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with urea derivatives and thiazole-containing analogs documented in the literature. Below is a detailed analysis:
Structural Analogues from Urea-Thiazole Hybrids
describes a series of 1-aryl-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea derivatives (compounds 11a–11o). Key differences include:
- Substituent Diversity : The aryl groups in these analogs vary from halogenated (e.g., 3,5-dichlorophenyl in 11b) to trifluoromethyl-substituted phenyl rings (e.g., 11d, 11e), influencing lipophilicity and binding affinity.
- Yields and Molecular Weights : Syntheses achieve high yields (83.7–88.9%) with molecular weights ranging from 466.2 (11i) to 602.2 g/mol (11m), compared to the target compound’s estimated molecular weight of ~380–400 g/mol (based on ) .
Pharmacological Activity Comparisons
highlights thiazole-urea hybrids (e.g., 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine derivatives) as potent androgen receptor antagonists with anti-prostate cancer activity. These compounds exhibit LD50 values comparable to Bicalutamide, a clinical reference drug .
Key Research Findings and Implications
- Unresolved Questions : The compound’s solubility, metabolic stability, and exact biological targets remain unstudied. Prior work on analogs () suggests prostate cancer or kinase inhibition as plausible directions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
